BRD0418

Description

Properties

IUPAC Name |

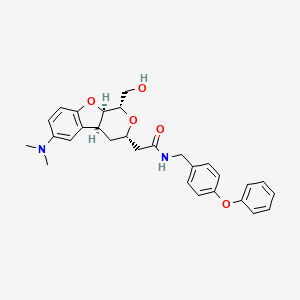

2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b][1]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O5/c1-31(2)20-10-13-26-24(14-20)25-15-23(35-27(18-32)29(25)36-26)16-28(33)30-17-19-8-11-22(12-9-19)34-21-6-4-3-5-7-21/h3-14,23,25,27,29,32H,15-18H2,1-2H3,(H,30,33)/t23-,25-,27-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJCPWMBHXTRFB-HGAMEBRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)OC3C2CC(OC3CO)CC(=O)NCC4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC2=C(C=C1)O[C@@H]3[C@H]2C[C@H](O[C@H]3CO)CC(=O)NCC4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BRD0418

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD0418 is a small molecule identified from a diversity-oriented synthesis (DOS) library that has demonstrated significant effects on hepatic lipoprotein metabolism. This technical guide provides a comprehensive overview of the current understanding of BRD0418's mechanism of action, detailing its molecular interactions, downstream signaling pathways, and cellular effects. The information presented herein is intended to support further research and drug development efforts centered on this and similar compounds. While BRD0418 is a known inducer of Tribbles pseudokinase 1 (TRIB1) expression, compelling evidence suggests a more complex mechanism that is not solely dependent on TRIB1. This guide synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide, with dyslipidemia being a major risk factor. The regulation of lipoprotein metabolism is a key therapeutic target. BRD0418 emerged from a high-throughput screen for small molecules that induce the expression of TRIB1, a pseudokinase linked to favorable lipid profiles in genome-wide association studies.[1] This document serves as a technical resource, consolidating the scientific knowledge regarding the mechanism through which BRD0418 exerts its effects on lipid metabolism.

Core Mechanism of Action

BRD0418's primary characterized activity is the induction of TRIB1 gene expression in hepatocytes.[1] However, a critical finding from studies on BRD0418 is that its effects on lipoprotein metabolism persist even in the absence of TRIB1, indicating that TRIB1 is sufficient but not necessary for the compound's full activity.[1] This points towards a more intricate mechanism of action, potentially involving parallel or upstream pathways.

A more potent analog of BRD0418, BRD8518, has been shown to activate the MEK1/2-ERK1/2 signaling pathway.[2] Given the structural and functional similarities, it is plausible that BRD0418 also engages this pathway, which may contribute to its TRIB1-independent effects. The direct molecular target of BRD0418 has not yet been definitively identified, and further research is required to elucidate the initial binding event that triggers its downstream effects.

Signaling Pathway

The proposed signaling pathway for BRD0418 and its more potent analog, BRD8518, suggests an activation of the MEK-ERK pathway, leading to downstream transcriptional changes.

Quantitative Data

The following tables summarize the quantitative data available for BRD0418's effects on gene expression in various cell lines, as reported in Nagiec et al. (2015).

Table 1: Effect of BRD0418 on TRIB1 and LDLR mRNA Levels in Various Cell Lines

| Cell Line | Origin | Lowest Concentration for 2-fold TRIB1 Upregulation (µM) | Lowest Concentration for 2-fold LDLR Upregulation (µM) |

| HepG2 | Hepatocellular Carcinoma | 3.1 | 3.1 |

| Huh7 | Hepatocellular Carcinoma | 3.1 | 3.1 |

| A549 | Lung Carcinoma | 6.2 | 6.2 |

| HCT116 | Colorectal Carcinoma | 12.5 | 12.5 |

| HEK293 | Embryonic Kidney | 6.2 | 6.2 |

| HeLa | Cervical Carcinoma | 12.5 | 12.5 |

| K562 | Chronic Myelogenous Leukemia | > 25 (Inactive) | > 25 (Inactive) |

| MCF7 | Breast Adenocarcinoma | 12.5 | 12.5 |

| PC3 | Prostate Adenocarcinoma | 6.2 | 6.2 |

| SK-MEL-5 | Melanoma | 12.5 | 12.5 |

| U-2 OS | Osteosarcoma | 6.2 | 6.2 |

| U-87 MG | Glioblastoma | > 25 (Inactive) | > 25 (Inactive) |

Data extracted from Nagiec et al., 2015. The values represent the lowest concentration of BRD0418 that resulted in a 2-fold or greater upregulation of the respective transcript after a 24-hour treatment.

Table 2: Dose-Dependent Effect of BRD0418 on Gene Expression in HepG2 Cells

| Concentration (µM) | TRIB1 mRNA Fold Change | LDLR mRNA Fold Change | PCSK9 mRNA Fold Change |

| 0.39 | ~1.5 | ~1.2 | ~0.9 |

| 0.78 | ~2.0 | ~1.5 | ~0.8 |

| 1.56 | ~3.0 | ~2.0 | ~0.7 |

| 3.13 | ~4.5 | ~2.8 | ~0.6 |

| 6.25 | ~6.0 | ~3.5 | ~0.5 |

| 12.5 | ~7.0 | ~4.0 | ~0.4 |

| 25 | ~7.5 | ~4.2 | ~0.4 |

Data estimated from graphical representations in Nagiec et al., 2015, following a 24-hour treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of BRD0418.

High-Throughput Screening for TRIB1 Inducers

This protocol outlines the primary screening method used to identify BRD0418.

Protocol Details:

-

Cell Culture: HepG2 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 atmosphere.

-

Plate Seeding: Cells are seeded at a density of 5,000 cells per well in 384-well plates and incubated for 24 hours.

-

Compound Addition: Library compounds, including BRD0418, are added to the wells at a final concentration typically ranging from 0.2 to 25 µM.

-

Incubation: Plates are incubated with the compounds for 24 hours.

-

Cell Lysis and qRT-PCR: Cells are lysed, and a one-step quantitative reverse transcription PCR (qRT-PCR) is performed to measure TRIB1 mRNA levels. Expression is normalized to a housekeeping gene such as GAPDH.

-

Hit Identification: Compounds that cause a significant increase in TRIB1 expression (e.g., >2-fold) are identified as hits.

LDL Uptake Assay

This assay measures the ability of cells to take up low-density lipoprotein (LDL) from the surrounding medium.

Protocol Details:

-

Cell Preparation: HepG2 cells are seeded in 96-well plates and allowed to adhere. Cells are then treated with BRD0418 at various concentrations for 24 hours.

-

LDL Incubation: The medium is replaced with a medium containing a fluorescently labeled LDL particle (e.g., DiI-LDL) at a concentration of 10 µg/mL. Cells are incubated for 4 hours to allow for LDL uptake.

-

Washing: Cells are washed multiple times with phosphate-buffered saline (PBS) to remove any unbound fluorescent LDL.

-

Fluorescence Measurement: The intracellular fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

-

Normalization: The fluorescence readings are normalized to cell number or total protein content to account for any differences in cell density.

Apolipoprotein B (ApoB) Secretion Assay

This assay quantifies the amount of ApoB, a key structural protein of very-low-density lipoprotein (VLDL), secreted by hepatocytes.

Protocol Details:

-

Cell Treatment: HepG2 cells are treated with BRD0418 for 24 hours.

-

Pulse-Chase Labeling (Optional but recommended for mechanistic studies): Cells are incubated in a methionine-free medium for a short period and then "pulsed" with a medium containing [³⁵S]-methionine to label newly synthesized proteins, including ApoB. This is followed by a "chase" with a medium containing an excess of unlabeled methionine.

-

Sample Collection: At various time points during the chase, the cell culture medium is collected.

-

Immunoprecipitation: ApoB is immunoprecipitated from the collected medium using an anti-ApoB antibody.

-

SDS-PAGE and Autoradiography: The immunoprecipitated proteins are separated by SDS-PAGE, and the amount of radiolabeled ApoB is quantified by autoradiography or phosphorimaging.

-

ELISA (Alternative Method): An enzyme-linked immunosorbent assay (ELISA) can also be used to quantify the amount of ApoB in the cell culture medium without the need for radiolabeling.

Conclusion and Future Directions

BRD0418 is a valuable tool compound for studying the regulation of hepatic lipoprotein metabolism. Its ability to induce TRIB1 expression and modulate LDLR and PCSK9 levels highlights a promising therapeutic strategy. However, the TRIB1-independent effects and the potential involvement of the MEK-ERK pathway underscore the need for further investigation to fully elucidate its mechanism of action. The foremost priority for future research is the identification of the direct molecular target of BRD0418. This will be crucial for understanding the initial molecular event and for the rational design of more potent and selective analogs for potential therapeutic development. Further studies should also aim to confirm the role of the MEK-ERK pathway in mediating the effects of BRD0418 and to comprehensively characterize its in vivo efficacy and safety profile.

References

BRD0418 as a TRIB1 Expression Regulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tribbles homolog 1 (TRIB1) is a pseudokinase that has emerged as a key regulator of lipid metabolism and a potential therapeutic target for cardiovascular and metabolic diseases. Increased TRIB1 expression is associated with favorable lipid profiles, including reduced plasma levels of LDL cholesterol and triglycerides. BRD0418 is a small molecule identified to upregulate the expression of TRIB1, thereby modulating hepatic lipoprotein metabolism. This document provides an in-depth technical overview of BRD0418 as a TRIB1 expression regulator, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and workflows.

Introduction to TRIB1 and BRD0418

TRIB1 is a member of the Tribbles family of pseudokinases, which lack catalytic activity but function as scaffold proteins in various signaling pathways.[1] It plays a significant role in diverse cellular processes, including cell proliferation, differentiation, and metabolism.[1] Notably, TRIB1 is implicated in the regulation of lipid homeostasis. Overexpression of TRIB1 in the liver leads to decreased secretion of very-low-density lipoprotein (VLDL) and reduced plasma triglycerides and cholesterol.[2]

BRD0418 is a benzofuran-containing small molecule discovered through a high-throughput screen for compounds that induce TRIB1 expression in human hepatocellular carcinoma (HepG2) cells.[2] By increasing TRIB1 levels, BRD0418 effectively mimics the beneficial metabolic effects of TRIB1 overexpression, leading to reduced VLDL production and increased cellular uptake of LDL.[2]

Mechanism of Action

BRD0418 upregulates TRIB1 expression through the activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) signaling pathway. The activity of BRD0418 is dependent on MEK1/2, a key kinase in this cascade. Treatment of HepG2 cells with BRD0418 leads to the phosphorylation of ERK1/2. However, the direct molecular target of BRD0418 that initiates this signaling cascade has not yet been identified. It is known to act upstream of MEK1/2.

The induced TRIB1 protein, in turn, is thought to act as an adaptor protein. One of its key functions is to mediate the degradation of CCAAT/enhancer-binding protein alpha (C/EBPα), a transcription factor that promotes the expression of genes involved in lipogenesis. By reducing C/EBPα levels, TRIB1 suppresses the synthesis of triglycerides and the assembly of VLDL particles.

Quantitative Data on BRD0418 Activity

The activity of BRD0418 has been primarily characterized in human hepatocellular carcinoma (HepG2) cells. The following tables summarize the key quantitative findings.

Table 1: Effect of BRD0418 on TRIB1 and LDLR mRNA Expression in Various Cell Lines

| Cell Line | Tissue of Origin | Lowest Conc. for 2-fold TRIB1 Upregulation (µM) | Lowest Conc. for 2-fold LDLR Upregulation (µM) |

| HepG2 | Liver | 0.8 | 3.1 |

| Huh7 | Liver | 3.1 | 3.1 |

| A549 | Lung | 1.6 | 1.6 |

| HCT116 | Colon | 1.6 | 1.6 |

| HEK293 | Kidney | 1.6 | 6.3 |

| K562 | Bone Marrow | 0.8 | 6.3 |

| MCF7 | Breast | 3.1 | 3.1 |

| PANC-1 | Pancreas | 1.6 | 1.6 |

| PC-3 | Prostate | 1.6 | 1.6 |

| SK-MEL-5 | Skin | 1.6 | 1.6 |

| U-87 MG | Brain | 1.6 | 3.1 |

| A-431 | Skin | 12.5 (1.8x) | IA |

Data represents the lowest concentration of BRD0418 that induced a 2-fold or greater upregulation of the respective transcript after 6 or 24 hours of treatment. Values in parentheses indicate the maximal upregulation observed if it was less than 2-fold. IA: Inactive.

Table 2: Potency of BRD0418 Analog BRD8518 in HepG2 Cells

| Compound | TRIB1 Upregulation EC50 (µM) | LDLR Upregulation EC50 (µM) | PCSK9 Downregulation EC50 (µM) |

| BRD8518 | 0.43 | 0.49 | 0.24 |

BRD8518 is a more potent analog of BRD0418.

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the activity of BRD0418.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the mRNA levels of TRIB1 and LDLR in HepG2 cells treated with BRD0418.

Materials:

-

HepG2 cells (ATCC HB-8065)

-

DMEM high glucose medium

-

Fetal Bovine Serum (FBS)

-

BRD0418

-

DMSO (vehicle control)

-

RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR master mix

-

qRT-PCR instrument

-

Primers (see Table 3)

Table 3: qRT-PCR Primer Sequences

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| Human TRIB1 | ACACTCCAGCTGGGAGAGGTATAGGGCA | CTCAACTGGTGTCGTGGAGTCGGCAATTCAGTTGAGTTCCCATG | |

| Human LDLR | GGCTGGGTGATGTTGTGGAA | GGCCGCCTCTACTGGGTTGA | |

| Human GAPDH | TACAATGAGCTGCGTGT | AAGGCCAACCGCGAGAAGAT |

Procedure:

-

Cell Culture and Treatment:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates and allow them to reach 70-80% confluency.

-

Treat cells with various concentrations of BRD0418 (e.g., 0.1 to 25 µM) or DMSO vehicle control for the desired time (e.g., 6 or 24 hours).

-

-

RNA Isolation and cDNA Synthesis:

-

Lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (TRIB1 or LDLR) and a housekeeping gene (GAPDH), and SYBR Green master mix.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression using the ΔΔCt method.

-

Western Blotting for Phosphorylated ERK (p-ERK)

This protocol is for detecting the activation of the ERK pathway in HepG2 cells treated with BRD0418.

Materials:

-

Treated HepG2 cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42 MAPK), Rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat HepG2 cells with BRD0418 or vehicle control for a short duration (e.g., 30 minutes to 6 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein samples to the same concentration and prepare them for SDS-PAGE.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the signal using an ECL substrate.

-

Capture the chemiluminescent signal.

-

-

Stripping and Re-probing for Total ERK:

-

Strip the membrane to remove the p-ERK antibodies.

-

Re-probe the membrane with an antibody against total ERK1/2 as a loading control.

-

LDL Uptake Assay

This protocol is for measuring the functional consequence of increased LDLR expression by assessing the uptake of fluorescently labeled LDL in HepG2 cells.

Materials:

-

HepG2 cells

-

Lipoprotein-deficient serum (LPDS)

-

Fluorescently labeled LDL (e.g., DyLight 488-labeled LDL)

-

Unlabeled LDL (for competition control)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Sterol Depletion:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere.

-

Incubate the cells in a medium containing LPDS for 16-24 hours to upregulate LDLR expression.

-

-

Treatment and LDL Incubation:

-

Treat the sterol-depleted cells with BRD0418 or vehicle control for 24 hours.

-

Wash the cells and incubate them with a medium containing fluorescently labeled LDL (e.g., 5 µg/mL) for 2-4 hours at 37°C.

-

Include control wells with unlabeled LDL to assess non-specific uptake.

-

-

Imaging and Quantification:

-

Wash the cells to remove unbound fluorescent LDL.

-

Visualize and quantify the cellular uptake of fluorescent LDL using a fluorescence microscope or a fluorescence plate reader.

-

Structure-Activity Relationship (SAR)

BRD0418 belongs to the benzofuran class of compounds. While a detailed SAR study specifically for BRD0418 analogs as TRIB1 inducers is not extensively published, the discovery of more potent analogs like BRD8518 (a tricyclic glycal) suggests that modifications to the core scaffold can significantly enhance activity. The benzofuran moiety itself is a common scaffold in medicinal chemistry with a wide range of biological activities, and its derivatives have been explored as anticancer and anti-inflammatory agents. Further exploration of the SAR of benzofuran derivatives could lead to the development of more potent and selective TRIB1 inducers.

Selectivity and Off-Target Profile

A comprehensive off-target profile or kinome scan for BRD0418 has not been published in the reviewed literature. For a molecule intended for drug development, assessing its selectivity is crucial to de-risk potential off-target toxicities. It is recommended that BRD0418 be profiled against a broad panel of kinases and other relevant protein targets to understand its selectivity profile.

Conclusion and Future Directions

BRD0418 is a valuable chemical probe for studying the biology of TRIB1 and its role in lipid metabolism. Its ability to upregulate TRIB1 expression via the MAPK/ERK pathway and consequently modulate hepatic lipoprotein metabolism makes it an interesting starting point for the development of novel therapeutics for dyslipidemia and related cardiovascular diseases.

Key areas for future research include:

-

Identification of the direct molecular target of BRD0418: This will be crucial for a complete understanding of its mechanism of action and for structure-based drug design.

-

Comprehensive selectivity profiling: A thorough assessment of the off-target effects of BRD0418 is necessary to evaluate its potential as a therapeutic candidate.

-

In vivo efficacy studies: While in vitro data is promising, the efficacy and pharmacokinetic/pharmacodynamic properties of BRD0418 or more potent analogs need to be evaluated in relevant animal models of dyslipidemia.

-

Structure-activity relationship studies: A systematic exploration of the chemical space around the benzofuran scaffold could lead to the discovery of next-generation TRIB1 inducers with improved potency and selectivity.

This technical guide provides a solid foundation for researchers and drug developers interested in leveraging the therapeutic potential of TRIB1 modulation through small molecules like BRD0418.

References

The Role of BRD0418 in Lipoprotein Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD0418 is a small molecule that has emerged as a significant modulator of hepatic lipoprotein metabolism. It functions by upregulating the expression of Tribbles pseudokinase 1 (TRIB1), a protein linked to a favorable lipid profile and reduced risk of coronary artery disease. This technical guide provides an in-depth overview of the core functions of BRD0418, presenting quantitative data on its effects, detailed experimental protocols, and visualizations of the underlying signaling pathways. The information presented here is intended to support further research and drug development efforts targeting lipoprotein metabolism.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for atherosclerotic cardiovascular disease. The liver plays a central role in regulating lipoprotein metabolism, and identifying novel therapeutic agents that can modulate hepatic lipid homeostasis is of paramount importance. BRD0418, a diversity-oriented synthesis molecule, has been identified as a potent inducer of TRIB1 expression, a key regulator of lipoprotein metabolism. This document serves as a comprehensive resource on the role of BRD0418 in this critical physiological process.

Mechanism of Action of BRD0418

BRD0418 exerts its effects on lipoprotein metabolism primarily through the upregulation of TRIB1 in hepatocytes. TRIB1, in turn, influences multiple pathways involved in the synthesis, secretion, and uptake of lipoproteins.

Signaling Pathway

The proposed signaling pathway for BRD0418's action in hepatocytes is depicted below. BRD0418 treatment leads to an increase in TRIB1 expression. This increase in TRIB1 has several downstream consequences: it leads to an increase in the expression of the Low-Density Lipoprotein Receptor (LDLR) and a decrease in the expression of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The net effect is an enhanced clearance of LDL cholesterol from the circulation. Furthermore, increased TRIB1 expression is associated with a reduction in the synthesis of triglycerides and the secretion of Very-Low-Density Lipoprotein (VLDL) particles from the liver.

Quantitative Effects of BRD0418 on Lipoprotein Metabolism

Studies in human hepatoma (HepG2) cells have demonstrated the significant impact of BRD0418 on key markers of lipoprotein metabolism. The following tables summarize the quantitative data from these experiments.

Gene Expression Changes

Treatment of HepG2 cells with BRD0418 leads to a dose-dependent increase in the mRNA levels of TRIB1 and LDLR, and a decrease in PCSK9 mRNA levels.

| Gene | BRD0418 Concentration (µM) | Fold Change in mRNA Expression (relative to control) |

| TRIB1 | 10 | ~4-fold increase |

| LDLR | 10 | ~2.5-fold increase |

| PCSK9 | 10 | ~50% decrease |

Table 1: Effect of BRD0418 on the expression of key genes in lipoprotein metabolism in HepG2 cells after 24 hours of treatment.

Functional Effects

The changes in gene expression translate into significant functional effects on lipoprotein handling by hepatocytes.

| Functional Assay | BRD0418 Concentration (µM) | Effect |

| LDL Uptake | 10 | Significant increase |

| VLDL Secretion | 10 | Significant decrease |

| Triglyceride Synthesis | 10 | Significant decrease |

Table 2: Functional effects of BRD0418 on lipoprotein metabolism in HepG2 cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture

-

Cell Line: Human hepatoma (HepG2) cells.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure the changes in mRNA expression of target genes.

-

RNA Isolation: Total RNA is isolated from treated and control HepG2 cells using a commercially available RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.

-

qPCR: Quantitative PCR is performed using SYBR Green master mix and gene-specific primers for TRIB1, LDLR, PCSK9, and a reference gene (e.g., GAPDH).

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

LDL Uptake Assay

This assay measures the ability of cells to take up LDL particles from the surrounding medium.

-

Cell Seeding and Starvation: HepG2 cells are seeded in a 96-well plate and then cultured in serum-free medium for 16-24 hours to induce LDLR expression.

-

Treatment: Cells are treated with BRD0418 or a vehicle control for a specified period.

-

LDL Incubation: Fluorescently labeled LDL (e.g., DiI-LDL) is added to the culture medium, and the cells are incubated for 4 hours at 37°C.

-

Measurement: After incubation, the cells are washed to remove unbound LDL, and the intracellular fluorescence is quantified using a fluorescence plate reader or visualized by fluorescence microscopy.

Triglyceride Synthesis Assay

This assay measures the rate of new triglyceride synthesis within the cells.

-

Cell Treatment: HepG2 cells are treated with BRD0418 or a vehicle control.

-

Radiolabeling: A radiolabeled precursor for triglyceride synthesis, such as [¹⁴C]-acetic acid or [³H]-glycerol, is added to the culture medium.

-

Lipid Extraction: After an incubation period, the cells are harvested, and total lipids are extracted using a method such as the Folch extraction.

-

Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC to isolate the triglyceride fraction.

-

Scintillation Counting: The amount of radioactivity incorporated into the triglyceride fraction is measured using a scintillation counter to determine the rate of synthesis.

Logical Relationships and Therapeutic Potential

The experimental evidence strongly suggests a logical cascade of events initiated by BRD0418, leading to a more favorable lipoprotein profile.

By upregulating TRIB1, BRD0418 sets in motion a series of events that collectively improve the lipid profile. The increased LDL receptor-mediated uptake of LDL cholesterol and the reduced hepatic secretion of triglyceride-rich VLDL particles are both highly desirable outcomes for the prevention and treatment of atherosclerotic cardiovascular disease.

Conclusion

BRD0418 represents a promising pharmacological tool for the study of lipoprotein metabolism and a potential lead compound for the development of novel lipid-lowering therapies. Its mechanism of action, centered on the upregulation of TRIB1, offers a multi-faceted approach to improving the lipoprotein profile. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of BRD0418 and other TRIB1 inducers. Further in vivo studies are warranted to validate these promising in vitro findings.

BRD0418: A Novel Modulator of Hepatic Lipoprotein Metabolism for Coronary Artery Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coronary artery disease (CAD) remains a leading cause of morbidity and mortality worldwide, driven primarily by dyslipidemia, characterized by elevated low-density lipoprotein (LDL) cholesterol and triglycerides. Recent advancements in drug discovery have identified novel small molecules that can favorably modulate lipid metabolism. This technical guide focuses on BRD0418, a small molecule identified through diversity-oriented synthesis, which has shown significant promise in the preclinical setting for its role in regulating hepatic lipoprotein metabolism. BRD0418 upregulates the expression of Tribbles pseudokinase 1 (TRIB1), a protein genetically linked to a reduced risk of CAD. This document provides a comprehensive overview of the mechanism of action of BRD0418, detailed experimental protocols for its characterization, quantitative data from key experiments, and a visualization of the associated signaling pathways.

Introduction to BRD0418 and its Target: TRIB1

BRD0418 is a benzofuran compound identified in a high-throughput screen for small-molecule inducers of TRIB1 gene expression. Genome-wide association studies (GWAS) have robustly associated genetic variants at the TRIB1 locus with plasma lipid levels and the risk of coronary artery disease. Increased expression of TRIB1 is correlated with a more favorable lipid profile, including lower plasma levels of LDL cholesterol and triglycerides, and higher levels of high-density lipoprotein (HDL) cholesterol.

The protein product, Tribbles pseudokinase 1 (TRIB1), functions as an adaptor protein in signaling pathways, primarily by mediating the degradation of other proteins. In the context of hepatic lipid metabolism, TRIB1 is known to promote the degradation of key transcription factors involved in lipogenesis, thereby shifting the metabolic balance from lipid synthesis and secretion to lipid clearance.

Mechanism of Action of BRD0418

BRD0418 exerts its effects on hepatic lipoprotein metabolism primarily through the upregulation of TRIB1 expression. The subsequent increase in TRIB1 protein leads to a cascade of events that collectively improve the lipid profile:

-

Reduced Lipogenesis: TRIB1 is known to interact with and promote the degradation of CCAAT/enhancer-binding protein α (C/EBPα), a key transcription factor for genes involved in fatty acid synthesis. By reducing C/EBPα levels, BRD0418, via TRIB1, leads to decreased de novo lipogenesis in hepatocytes.

-

Decreased VLDL Secretion: The reduction in the synthesis of triglycerides, a core component of very-low-density lipoproteins (VLDL), results in decreased assembly and secretion of VLDL particles from the liver. This is a critical step in reducing the production of atherogenic lipoproteins.

-

Enhanced LDL Clearance: BRD0418 treatment has been shown to increase the expression of the low-density lipoprotein receptor (LDLR) transcript and protein. Concurrently, it reduces the expression and secretion of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a protein that targets the LDL receptor for degradation. The dual effect of increasing LDLR levels and decreasing its degradation leads to more efficient clearance of LDL cholesterol from the circulation.

Interestingly, some effects of BRD0418 have been observed to persist even in the absence of TRIB1, suggesting that the compound may have additional, TRIB1-independent mechanisms of action that also contribute to its lipid-lowering effects.

Quantitative Data

The following tables summarize the quantitative data from key experiments investigating the effects of BRD0418 on gene expression in various cell lines. The primary cell line for these studies was the human hepatocellular carcinoma cell line, HepG2, a widely used model for studying hepatic lipid metabolism.

Table 1: Effect of BRD0418 on TRIB1 and LDLR mRNA Levels in Various Cell Lines

| Cell Line | Origin | Lowest Concentration for 2-fold TRIB1 Upregulation (µM) | Lowest Concentration for 2-fold LDLR Upregulation (µM) |

| HepG2 | Hepatocellular Carcinoma | 1.6 | 3.1 |

| Huh7 | Hepatocellular Carcinoma | 3.1 | 6.3 |

| A549 | Lung Carcinoma | 3.1 | Inactive |

| HCT116 | Colon Carcinoma | Inactive | Inactive |

| HEK293 | Embryonic Kidney | 6.3 | Inactive |

| MCF7 | Breast Carcinoma | Inactive | Inactive |

| PC3 | Prostate Carcinoma | 3.1 | Inactive |

| U2OS | Osteosarcoma | 6.3 | Inactive |

| BJ | Foreskin Fibroblast | Inactive | Inactive |

| HUVEC | Umbilical Vein Endothelial | Inactive | Inactive |

| SK-MEL-5 | Melanoma | Inactive | Inactive |

| K562 | Chronic Myelogenous Leukemia | Inactive | Inactive |

Data presented as the lowest concentration of BRD0418 that resulted in a 2-fold or greater upregulation of the respective transcript after a 24-hour exposure. "Inactive" indicates that a 2-fold upregulation was not achieved at concentrations up to 25 µM.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of BRD0418.

Cell Culture and Compound Treatment

-

Cell Lines: HepG2 human hepatocellular carcinoma cells were obtained from the American Type Culture Collection (ATCC).

-

Culture Conditions: Cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: BRD0418 was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution was diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium was kept below 0.5% to avoid solvent-induced cellular stress.

-

Treatment: For gene expression analysis, HepG2 cells were seeded in multi-well plates and allowed to adhere overnight. The culture medium was then replaced with fresh medium containing BRD0418 at various concentrations or a vehicle control (DMSO). Cells were incubated for the specified time points (e.g., 6 or 24 hours) before harvesting for analysis.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA was extracted from treated and control HepG2 cells using a commercially available RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the isolated RNA were determined using a spectrophotometer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.

-

qRT-PCR Reaction: The qRT-PCR was performed using a real-time PCR system (e.g., Applied Biosystems 7900HT). The reaction mixture contained cDNA template, forward and reverse primers for the target genes (TRIB1, LDLR, PCSK9) and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan-based PCR master mix.

-

Thermal Cycling Conditions: A standard thermal cycling protocol was used, typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of the target genes was calculated using the comparative Ct (ΔΔCt) method, with the expression levels normalized to the housekeeping gene. The results were expressed as fold change relative to the vehicle-treated control cells.

LDL Uptake Assay

-

Cell Seeding and Cholesterol Starvation: HepG2 cells were seeded in a multi-well plate (e.g., 96-well) and allowed to adhere. To upregulate LDL receptor expression, the cells were starved of exogenous cholesterol by incubating them in serum-free medium or medium containing lipoprotein-deficient serum for 4-8 hours or overnight.

-

Treatment with BRD0418: Following starvation, the cells were treated with BRD0418 or vehicle control for a specified period (e.g., 24 hours).

-

Incubation with Labeled LDL: After treatment, the medium was replaced with a medium containing fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL) at a specified concentration (e.g., 10 µg/mL). The cells were incubated for 2-4 hours at 37°C to allow for LDL uptake.

-

Cell Fixation and Staining (Optional): After incubation, the cells were washed to remove unbound labeled LDL. For visualization, cells could be fixed with a fixative solution (e.g., 4% paraformaldehyde) and the nuclei counterstained with a fluorescent dye (e.g., DAPI).

-

Quantification: The uptake of fluorescently labeled LDL was quantified using a fluorescence microplate reader or by imaging cytometry. The fluorescence intensity per well or per cell was measured, and the results were normalized to cell number or a control protein.

PCSK9 Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: After treating HepG2 cells with BRD0418 or vehicle control for the desired time, the cell culture supernatant was collected. The supernatant was centrifuged to remove any cells and debris.

-

ELISA Procedure: The concentration of secreted PCSK9 in the supernatant was measured using a commercially available human PCSK9 ELISA kit according to the manufacturer's protocol. Briefly, the supernatant samples and a series of PCSK9 standards were added to a microplate pre-coated with an anti-PCSK9 antibody. After incubation, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added. A substrate solution was then added, and the color development was measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Data Analysis: A standard curve was generated by plotting the absorbance values of the PCSK9 standards against their known concentrations. The concentration of PCSK9 in the cell culture supernatants was then interpolated from this standard curve.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to BRD0418 and its role in coronary artery disease research.

BRD0418 Signaling Pathway in Hepatic Lipoprotein Metabolism

Caption: BRD0418 signaling cascade in hepatocytes.

Experimental Workflow for Assessing BRD0418 Activity

Caption: Workflow for evaluating BRD0418's effects.

Conclusion

BRD0418 represents a promising small molecule for the study of coronary artery disease due to its ability to favorably modulate hepatic lipoprotein metabolism. By upregulating TRIB1 expression, BRD0418 initiates a cascade of events that reduce lipogenesis and VLDL secretion while enhancing LDL clearance. This dual mechanism of action makes it an attractive tool for researchers in both academic and industrial settings. The detailed protocols and quantitative data provided in this guide are intended to facilitate further investigation into BRD0418 and the development of novel therapeutics for coronary artery disease. The elucidation of its signaling pathways offers multiple avenues for further research and drug development efforts.

The Discovery of BRD0418: A Diversity-Oriented Synthesis Approach to Modulating Lipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery of BRD0418, a novel small molecule identified through diversity-oriented synthesis (DOS) that upregulates the expression of Tribbles pseudokinase 1 (TRIB1). TRIB1 is a key regulator of lipid metabolism, and its modulation presents a promising therapeutic strategy for cardiovascular diseases. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the underlying biological pathways associated with the discovery and characterization of BRD0418.

Introduction to Diversity-Oriented Synthesis and TRIB1

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to generate a collection of structurally diverse and complex small molecules.[1][2][3][4][5] Unlike traditional target-oriented synthesis, which focuses on a specific biological target, DOS explores a broader chemical space to identify novel bioactive compounds.

Tribbles pseudokinase 1 (TRIB1) has emerged as a significant target in cardiovascular research. As a pseudokinase, TRIB1 lacks catalytic activity but functions as a scaffold protein, modulating signaling pathways, particularly the MAPK cascade. It plays a crucial role in regulating hepatic lipoprotein metabolism.

The Discovery of BRD0418

BRD0418 was identified from a DOS library in a high-throughput screen designed to find small molecules that could induce the expression of TRIB1 in human hepatocellular carcinoma (HepG2) cells. The subsequent characterization of BRD0418 revealed its potential to modulate lipid metabolism, offering a novel therapeutic avenue.

Quantitative Data Summary

The biological activity of BRD0418 was assessed through a series of in vitro assays. The following tables summarize the key quantitative findings.

Table 1: Effect of BRD0418 on TRIB1 and LDLR mRNA Expression in Various Cell Lines

| Cell Line | Lowest Concentration for 2-fold TRIB1 Upregulation (µM) | Lowest Concentration for 2-fold LDLR Upregulation (µM) |

| HepG2 | 1.25 | 2.5 |

| Huh7 | 2.5 | 5 |

| Primary Human Hepatocytes | 5 | 10 |

Data synthesized from Nagiec MM, et al. PLoS One. 2015.

Table 2: Functional Effects of BRD0418 in HepG2 Cells

| Assay | Endpoint | Result with BRD0418 Treatment |

| ApoB Secretion | Reduction in secreted ApoB | Dose-dependent decrease |

| Triglyceride Synthesis | Rate of triglyceride formation | Significant suppression |

| LDL Uptake | Uptake of fluorescently labeled LDL | Increased uptake |

| Cholesterol Biosynthesis | Rate of cholesterol synthesis | Downregulation |

Data synthesized from Nagiec MM, et al. PLoS One. 2015.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of BRD0418.

Diversity-Oriented Synthesis of the Small Molecule Library

The library containing BRD0418 was synthesized using a diversity-oriented approach, focusing on the generation of complex and varied molecular scaffolds. While the exact synthesis of the entire library is proprietary, a representative workflow for the synthesis of the benzofuran core of BRD0418 is outlined below.

Representative Synthetic Workflow for Benzofuran Scaffold:

Caption: A generalized workflow for the diversity-oriented synthesis of a benzofuran-based small molecule library.

High-Throughput Screening for TRIB1 Inducers

A high-throughput screen was conducted to identify compounds that increase TRIB1 mRNA expression in HepG2 cells.

Protocol:

-

Cell Culture: HepG2 cells were maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: The DOS library compounds were added to HepG2 cells in 384-well plates at a final concentration of 10 µM.

-

Incubation: Cells were incubated with the compounds for 24 hours.

-

RNA Isolation and qRT-PCR: Total RNA was isolated, and quantitative real-time PCR (qRT-PCR) was performed to measure TRIB1 mRNA levels, normalized to a housekeeping gene (e.g., GAPDH).

-

Hit Identification: Compounds that induced a significant increase in TRIB1 expression were selected as primary hits.

Secondary Assays for Hit Validation

Hits from the primary screen were further evaluated in a series of secondary functional assays.

-

Apolipoprotein B (ApoB) Secretion Assay: HepG2 cells were treated with test compounds, and the amount of secreted ApoB in the culture medium was quantified by ELISA.

-

Triglyceride Synthesis Assay: Cells were incubated with radiolabeled glycerol, and the incorporation into triglycerides was measured to determine the rate of synthesis.

-

Low-Density Lipoprotein (LDL) Uptake Assay: HepG2 cells were treated with compounds and then incubated with fluorescently labeled LDL. The uptake of LDL was quantified using high-content imaging.

-

Cholesterol Biosynthesis Assay: The rate of cholesterol synthesis was measured by quantifying the incorporation of radiolabeled acetate into cholesterol.

Signaling Pathways and Mechanism of Action

BRD0418 induces the expression of TRIB1, which in turn modulates lipid metabolism. The precise mechanism of TRIB1 induction by BRD0418 is believed to involve the activation of the MEK/ERK signaling pathway.

Caption: The proposed signaling pathway for BRD0418, involving the MEK/ERK pathway and TRIB1 expression.

Experimental and Logical Workflow

The discovery of BRD0418 followed a logical progression from library synthesis to hit identification and functional characterization.

Caption: The overall experimental workflow for the discovery and characterization of BRD0418.

Conclusion

The discovery of BRD0418 through diversity-oriented synthesis exemplifies the power of this approach in identifying novel chemical probes and potential therapeutic leads. BRD0418's ability to upregulate TRIB1 and consequently modulate lipid metabolism in a beneficial manner highlights its potential for further development in the treatment of cardiovascular diseases. This technical guide provides a foundational understanding of the key experimental and biological aspects of the BRD0418 discovery process, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Structure vs. Function of TRIB1—Myeloid Neoplasms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 4. Diversity oriented synthesis and branching reaction pathway to generate natural product-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural products as an inspiration in the diversity-oriented synthesis of bioactive compound libraries - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of BRD0418 on Tribbles Pseudokinase 1: A Technical Guide to Modulating Hepatic Lipoprotein Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the small molecule BRD0418 and its effects related to the pseudokinase Tribbles 1 (TRIB1). Contrary to functioning as a direct inhibitor, BRD0418 acts as an inducer of TRIB1 gene expression. This upregulation initiates a cascade of events that favorably reprograms hepatic lipoprotein metabolism, shifting cells from a lipogenic to a scavenging phenotype. This guide details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the associated cellular pathways and workflows. The findings presented are primarily based on the foundational research conducted by Nagiec et al. (2015) in their high-throughput screen to identify modulators of TRIB1 expression.[1]

Core Concept: BRD0418 as an Inducer of TRIB1 Expression

The primary mechanism of BRD0418 is not direct binding to or inhibition of the TRIB1 protein. Instead, BRD0418, a benzofuran-based compound, upregulates the transcription of the TRIB1 gene.[1][2] TRIB1 is a pseudokinase, meaning it lacks catalytic activity, and functions as a crucial scaffold or adaptor protein in cellular signaling.[1] By increasing the cellular concentration of the TRIB1 protein, BRD0418 leverages TRIB1's natural function to modulate downstream pathways, most notably those involved in lipid metabolism. The induction of TRIB1 expression by BRD0418 leads to a therapeutically desirable phenotype in hepatic cells: a reduction in the synthesis and secretion of very-low-density lipoprotein (VLDL) and a simultaneous increase in the uptake of low-density lipoprotein (LDL).[1]

Quantitative Data: Effects of BRD0418 on Gene Expression

Treatment of various cell lines with BRD0418 results in a dose-dependent increase in TRIB1 and Low-Density Lipoprotein Receptor (LDLR) mRNA levels. The following tables summarize the effective concentrations of BRD0418 required to achieve a ≥2-fold upregulation of these transcripts after 6 and 24 hours of exposure.

Table 1: Lowest BRD0418 Concentration (μM) for ≥2-Fold TRIB1 Upregulation

| Cell Line | Origin | 6-hour Exposure | 24-hour Exposure |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 1.6 μM | 1.6 μM |

| Huh-7 | Hepatocellular Carcinoma | 1.6 μM | 1.6 μM |

| SK-HEP-1 | Liver Adenocarcinoma | 3.1 μM | 3.1 μM |

| SNU-449 | Hepatocellular Carcinoma | 3.1 μM | 3.1 μM |

| SNU-387 | Hepatocellular Carcinoma | 12.5 μM | 6.2 μM |

| HCT 116 | Colorectal Carcinoma | 25 μM (1.7x max) | 25 μM (1.5x max) |

| A549 | Lung Carcinoma | Inactive | Inactive |

| MCF7 | Breast Adenocarcinoma | Inactive | Inactive |

| PC-3 | Prostate Adenocarcinoma | Inactive | Inactive |

| U-87 MG | Glioblastoma | Inactive | Inactive |

| HEK-293 | Embryonic Kidney | Inactive | Inactive |

| Primary Human | Hepatocytes | 6.2 μM | 6.2 μM |

(Data sourced from Nagiec et al., 2015. Values represent the lowest concentration causing ≥2-fold upregulation. Where 2-fold was not reached, the maximal upregulation is noted in parentheses. IA: Inactive)

Table 2: Lowest BRD0418 Concentration (μM) for ≥2-Fold LDLR Upregulation

| Cell Line | Origin | 6-hour Exposure | 24-hour Exposure |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 3.1 μM | 1.6 μM |

| Huh-7 | Hepatocellular Carcinoma | 3.1 μM | 1.6 μM |

| SK-HEP-1 | Liver Adenocarcinoma | 6.2 μM | 3.1 μM |

| SNU-449 | Hepatocellular Carcinoma | 6.2 μM | 3.1 μM |

| SNU-387 | Hepatocellular Carcinoma | 25 μM | 12.5 μM |

| HCT 116 | Colorectal Carcinoma | Inactive | Inactive |

| A549 | Lung Carcinoma | Inactive | Inactive |

| MCF7 | Breast Adenocarcinoma | Inactive | Inactive |

| PC-3 | Prostate Adenocarcinoma | Inactive | Inactive |

| U-87 MG | Glioblastoma | Inactive | Inactive |

| HEK-293 | Embryonic Kidney | Inactive | Inactive |

| Primary Human | Hepatocytes | 12.5 μM | 6.2 μM |

(Data sourced from Nagiec et al., 2015. Values represent the lowest concentration causing ≥2-fold upregulation. IA: Inactive)

Signaling Pathways and Mechanism of Action

While the direct molecular target of BRD0418 has not been fully elucidated, its activity is known to be dependent on the MEK/ERK signaling pathway. Increased TRIB1 expression subsequently modulates lipid metabolism through its function as a scaffold protein, influencing the stability and activity of key metabolic regulators.

BRD0418 Upstream Pathway

BRD0418 treatment stimulates the MEK1/2-ERK1/2 signaling cascade, which leads to the transcriptional activation of early response genes, including TRIB1. This mechanism is notably independent of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, which is the canonical pathway for cholesterol homeostasis regulation.

Figure 1: Upstream signaling pathway for BRD0418-mediated TRIB1 induction.

TRIB1 Downstream Effects on Lipid Metabolism

Once expressed, the TRIB1 protein acts as an adaptor, primarily influencing two major outcomes: the degradation of key transcription factors and the modulation of MAPK signaling. A well-established function of TRIB1 is to recruit the E3 ubiquitin ligase COP1 to substrates like CCAAT/enhancer-binding protein alpha (C/EBPα), targeting them for proteasomal degradation. Reducing C/EBPα levels is linked to decreased lipogenesis. The increased TRIB1 also leads to higher expression of the LDL receptor (LDLR) and reduced expression and secretion of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a protein that targets the LDLR for degradation. The net result is more LDLR on the cell surface, leading to enhanced clearance of LDL from the extracellular environment.

Figure 2: Downstream effects of TRIB1 protein on lipoprotein metabolism.

Experimental Protocols

The following protocols are adapted from the "Materials and Methods" section of Nagiec et al., 2015 (PLOS ONE 10(3): e0120295).

Cell Culture and Compound Treatment

-

Cell Lines: HepG2 cells are maintained in Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Plating: For gene expression analysis, cells are seeded at a density of 20,000 cells per well in a 96-well plate.

-

Compound Application: After 24 hours of incubation, the culture medium is replaced with fresh medium containing BRD0418 at the desired concentrations or DMSO as a vehicle control. Compounds are typically delivered via acoustic dispensing.

-

Incubation: Cells are incubated with the compound for either 6 or 24 hours at 37°C in a 5% CO₂ atmosphere before proceeding to analysis.

Quantitative RT-PCR (qRT-PCR) for Gene Expression

This protocol outlines the measurement of TRIB1 and LDLR transcript levels.

-

Cell Lysis: After compound incubation, the culture medium is aspirated, and cells are lysed directly in the 96-well plate using a buffer compatible with RNA purification (e.g., Invitrogen Cells-to-CT lysis buffer).

-

RNA Purification: RNA is purified from the lysate according to the manufacturer's protocol. This typically involves a brief incubation at room temperature followed by a stop solution.

-

Reverse Transcription: The purified RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR Reaction: The qPCR is performed using a TaqMan gene expression master mix and specific TaqMan probes for the target genes (TRIB1, LDLR) and a housekeeping gene for normalization (e.g., GAPDH).

-

Thermal Cycling: A standard thermal cycling protocol is used: an initial hold for enzyme activation (e.g., 95°C for 10 min) followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).

-

Data Analysis: The relative quantification of gene expression is calculated using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the DMSO-treated control.

LDL Uptake Assay

This assay measures the functional consequence of increased LDLR expression.

-

Cell Plating and Treatment: HepG2 cells are seeded in a 96-well, clear-bottom plate and treated with BRD0418 (e.g., 2.5 μM) or a control for 24 hours.

-

LDL Incubation: The medium is replaced with serum-free medium containing 10 μg/mL of fluorescently labeled LDL (e.g., BODIPY-FL-LDL).

-

Incubation: Cells are incubated for 4 hours at 37°C to allow for LDL uptake.

-

Cell Staining and Fixing: After incubation, cells are washed with PBS, fixed with 4% paraformaldehyde, and cell nuclei are counterstained with Hoechst 33342.

-

Imaging and Quantification: The plate is imaged using a high-content imaging system. Image analysis software is used to identify nuclei and define the cell cytoplasm. The integrated fluorescence intensity of the BODIPY-FL-LDL signal per cell is quantified. An increase in fluorescence intensity relative to the control indicates enhanced LDL uptake.

Apolipoprotein B (ApoB) Secretion Assay

This assay measures the rate of VLDL secretion.

-

Cell Plating and Treatment: HepG2 cells are treated with BRD0418 or a control compound for 24 hours.

-

Medium Change: The compound-containing medium is removed, cells are washed, and fresh serum-free medium is added.

-

Supernatant Collection: Cells are incubated for another 24 hours, after which the culture supernatant is collected.

-

ELISA: The concentration of ApoB in the supernatant is quantified using a commercially available human ApoB ELISA kit, following the manufacturer’s instructions. A decrease in ApoB concentration in the supernatant of BRD0418-treated cells indicates reduced VLDL secretion.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the key experiments used to characterize the effects of BRD0418.

Figure 3: General experimental workflow for characterizing BRD0418 effects.

Conclusion

BRD0418 represents a valuable chemical tool for studying the role of TRIB1 in hepatic lipid metabolism. It functions not as a direct binder or inhibitor, but as an inducer of TRIB1 gene expression. This induction, mediated by the MEK/ERK pathway, leads to a favorable metabolic shift characterized by reduced VLDL secretion and enhanced LDL uptake. The data and protocols summarized in this guide provide a comprehensive resource for researchers seeking to investigate or replicate these findings and to explore the therapeutic potential of TRIB1 induction for cardiometabolic diseases.

References

- 1. Modulators of Hepatic Lipoprotein Metabolism Identified in a Search for Small-Molecule Inducers of Tribbles Pseudokinase 1 Expression | PLOS One [journals.plos.org]

- 2. Modulators of hepatic lipoprotein metabolism identified in a search for small-molecule inducers of tribbles pseudokinase 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Biological Activity of BRD0418: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD0418 is a small molecule, identified from a diversity-oriented synthesis library, that has demonstrated significant effects on hepatic lipoprotein metabolism. Foundational research points to its role as an inducer of Tribbles Pseudokinase 1 (TRIB1) expression, a protein genetically linked to a reduced risk of coronary artery disease. This technical guide provides a comprehensive overview of the core biological activities of BRD0418, detailing its mechanism of action, quantitative effects on key biomarkers, and the experimental protocols utilized in its initial characterization. The information presented herein is based on the seminal work published in PLoS One by Nagiec MM, et al. in 2015, titled "Modulators of Hepatic Lipoprotein Metabolism Identified in a Search for Small-Molecule Inducers of Tribbles Pseudokinase 1 Expression."

Core Biological Activity and Mechanism of Action

BRD0418 modulates lipid metabolism in hepatic cells, primarily through the upregulation of TRIB1 expression.[1] This activity initiates a cascade of events that collectively shift the cellular metabolic state from lipogenesis to lipid scavenging.[2] The key outcomes of BRD0418 activity include the inhibition of triglyceride synthesis and a reduction in the secretion of Apolipoprotein B (ApoB), a primary component of very-low-density lipoprotein (VLDL).[1]

Furthermore, BRD0418 influences cholesterol homeostasis by increasing the expression of the low-density lipoprotein receptor (LDLR), which enhances the uptake of LDL cholesterol from the extracellular environment.[1][2] Concurrently, it reduces the expression and secretion of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a protein that targets the LDLR for degradation.

The signaling pathway implicated in BRD0418's induction of TRIB1 involves the Mitogen-activated protein kinase kinase (MEK) pathway. The effects of BRD0418 are understood to be dependent on MEK1/2 and subsequent phosphorylation of ERK1/2.

References

- 1. Modulators of Hepatic Lipoprotein Metabolism Identified in a Search for Small-Molecule Inducers of Tribbles Pseudokinase 1 Expression | PLOS One [journals.plos.org]

- 2. Modulators of hepatic lipoprotein metabolism identified in a search for small-molecule inducers of tribbles pseudokinase 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into the Downstream Realm of TRIB1: A Technical Guide to the Effects of BRD0418

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals Exploring the Downstream Targets of BRD0418-Induced TRIB1

This whitepaper provides an in-depth exploration of the downstream molecular targets and associated signaling pathways affected by the induction of Tribbles Pseudokinase 1 (TRIB1) via the small molecule BRD0418. This document is intended to serve as a technical resource, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Introduction

Tribbles Pseudokinase 1 (TRIB1) has emerged as a critical regulator in a multitude of cellular processes, including lipid metabolism, inflammation, and cell proliferation. Its dysregulation has been implicated in various pathologies, from cardiovascular disease to cancer. BRD0418, a small molecule identified through high-throughput screening, has been shown to upregulate the expression of TRIB1, offering a valuable pharmacological tool to investigate its function. This guide synthesizes the current understanding of the downstream consequences of BRD0418-mediated TRIB1 induction, with a focus on providing actionable data and protocols for the scientific community.

Data Presentation: Quantitative Effects of BRD0418 on Gene Expression

The induction of TRIB1 by BRD0418 triggers a cascade of changes in gene expression. The following tables summarize the quantitative data on the upregulation of TRIB1 and its known downstream target, the Low-Density Lipoprotein Receptor (LDLR), in various cell lines. This data is crucial for designing experiments and understanding the dose-dependent effects of BRD0418.

Table 1: Dose-Dependent Effect of BRD0418 on TRIB1 mRNA Levels

| Cell Line | Lowest Concentration for 2-fold Upregulation (µM) | Maximal Upregulation (fold) |

| HepG2 | 0.2 | >10 |

| Huh7 | 0.8 | >10 |

| A549 | 3.1 | ~5 |

| HEK293T | 1.6 | ~8 |

| U-2 OS | 1.6 | ~7 |

Data compiled from studies investigating the effect of BRD0418 on TRIB1 expression.

Table 2: Dose-Dependent Effect of BRD0418 on LDLR mRNA Levels

| Cell Line | Lowest Concentration for 2-fold Upregulation (µM) | Maximal Upregulation (fold) |

| HepG2 | 0.4 | >5 |

| Huh7 | 1.6 | >5 |

| A549 | 6.3 | ~3 |

| HEK293T | 3.1 | ~4 |

| U-2 OS | 3.1 | ~4 |

Data compiled from studies investigating the effect of BRD0418 on LDLR expression.

Signaling Pathways Modulated by TRIB1

TRIB1 functions as a scaffold protein, influencing several key signaling pathways. Its induction by BRD0418 can therefore have wide-ranging effects on cellular function. The primary pathways modulated by TRIB1 include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling cascades.

Caption: BRD0418 induces TRIB1 expression, which in turn modulates the MAPK and PI3K/AKT signaling pathways, leading to changes in cellular processes like lipid metabolism and proliferation.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to elucidate the downstream effects of BRD0418-induced TRIB1.

Protocol 1: Cell Culture and BRD0418 Treatment for Gene Expression Analysis

This protocol outlines the steps for treating a human hepatoma cell line (HepG2) with BRD0418 to analyze subsequent changes in gene expression.

Caption: Experimental workflow for treating HepG2 cells with BRD0418 and subsequent gene expression analysis.

Detailed Steps:

-

Cell Seeding: Seed HepG2 cells in a suitable culture vessel (e.g., 6-well plate) at a density that will allow them to reach 70-80% confluency at the time of treatment.

-

Cell Culture: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

BRD0418 Treatment: Prepare a stock solution of BRD0418 in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). As a negative control, treat a set of cells with an equivalent volume of DMSO.

-

Incubation: Replace the culture medium with the medium containing BRD0418 or DMSO and incubate the cells for the desired time period (e.g., 24 hours).

-

Cell Harvesting and RNA Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

-

Gene Expression Analysis:

-

Quantitative PCR (qPCR): Synthesize cDNA from the extracted RNA using a reverse transcription kit. Perform qPCR using primers specific for TRIB1, LDLR, and a housekeeping gene (e.g., GAPDH) for normalization.

-

RNA-sequencing (RNA-seq): For a genome-wide analysis, prepare RNA-seq libraries from the extracted RNA and perform sequencing on a next-generation sequencing platform.

-

Protocol 2: Western Blot Analysis of TRIB1 and Downstream Protein Targets

This protocol describes the detection and quantification of protein levels following BRD0418 treatment.

Detailed Steps:

-

Cell Treatment and Lysis: Treat cells with BRD0418 as described in Protocol 1. After the desired incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for TRIB1 or a downstream target protein (e.g., phosphorylated ERK, phosphorylated AKT) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This technical guide provides a foundational resource for researchers investigating the downstream effects of BRD0418-induced TRIB1. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols are intended to accelerate research in this area and facilitate the development of novel therapeutic strategies targeting the TRIB1 pathway. Further transcriptomic and proteomic studies are warranted to build a more comprehensive map of the TRIB1 downstream network and to fully elucidate its role in health and disease.

Methodological & Application

Application Notes and Protocols for BRD0418 Treatment in HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the use of BRD0418, a bromodomain and extra-terminal (BET) inhibitor, on the human hepatocellular carcinoma cell line, HepG2. The following sections outline the necessary procedures for cell culture, treatment, and subsequent analysis of cellular effects, including viability, apoptosis, and gene expression.

Introduction

Hepatocellular carcinoma (HCC) is a prevalent form of liver cancer with limited therapeutic options.[1] The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, have emerged as promising therapeutic targets in various cancers, including HCC.[2][3] BRD4 acts as an epigenetic reader, playing a crucial role in the regulation of oncogenes such as MYC and E2F2.[2][4] Inhibition of BRD4 has been shown to induce cell cycle arrest, and apoptosis in HCC cells, making it an attractive strategy for cancer therapy. BRD0418 is a potent and specific inhibitor of BRD4. This document provides a comprehensive experimental framework for investigating the effects of BRD0418 on HepG2 cells.

Experimental Protocols

HepG2 Cell Culture and Maintenance

A fundamental aspect of reliable and reproducible cell-based assays is the proper maintenance of cell cultures.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well, 24-well, and 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Thawing and Seeding:

-

Thaw cryopreserved HepG2 cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete DMEM.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

-

-

Subculturing (Passaging):

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with 5 mL of sterile PBS.

-

Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 8 mL of complete DMEM.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete DMEM and seed into new flasks or plates at the desired density. For routine passaging, a split ratio of 1:3 to 1:6 is recommended every 3-4 days.

-

BRD0418 Treatment Protocol

This protocol describes the treatment of HepG2 cells with BRD0418 to assess its biological effects.

Materials:

-

BRD0418 (stock solution in DMSO)

-

Complete DMEM

-

HepG2 cells seeded in appropriate culture plates

Procedure:

-

Cell Seeding:

-

Seed HepG2 cells in 96-well plates (for viability assays), 24-well plates (for apoptosis assays), or 6-well plates (for gene expression analysis) at a density that will allow them to reach 60-70% confluency at the time of treatment. A typical seeding density is 5 x 10³ cells/well for 96-well plates and 1 x 10⁵ cells/well for 24-well plates.

-

Incubate the plates for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

-

-

Preparation of BRD0418 Working Solutions:

-

Prepare a series of dilutions of BRD0418 from the stock solution in complete DMEM to achieve the desired final concentrations. It is common to test a range of concentrations (e.g., 0.1, 1, 5, 10 µM) to determine the dose-dependent effects.

-

Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of BRD0418.

-

-

Cell Treatment:

-

Aspirate the culture medium from the wells.

-

Add the prepared BRD0418 working solutions and the vehicle control to the respective wells.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Following the treatment period with BRD0418, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

After treatment with BRD0418, collect the cells and the culture supernatant.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Gene Expression Analysis (Quantitative Real-Time PCR)

qRT-PCR is used to measure the expression levels of target genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for target genes (e.g., MYC, E2F2, BCL2, BAX) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Following treatment, lyse the cells in the 6-well plates and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qRT-PCR using SYBR Green Master Mix and specific primers for the target and housekeeping genes.

-

Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

Data Presentation

The following tables summarize representative quantitative data for the effects of BRD4 inhibitors on HCC cell lines. Note that this data is for the well-characterized BRD4 inhibitor JQ1, and similar results are anticipated for BRD0418.

Table 1: Effect of BRD4 Inhibitor (JQ1) on HepG2 Cell Viability.

| JQ1 Concentration | Incubation Time | Cell Viability (% of Control) |

| 50 nM | 12 h | Significant reduction |

| 500 nM | 12 h | Significant reduction |

| 5 µM | 12 h | Significant reduction |

| 50 nM | 24 h | Further significant reduction |

| 500 nM | 24 h | Further significant reduction |

| 5 µM | 24 h | Further significant reduction |

Data adapted from a study on BET inhibitors in HepG2 cells.

Table 2: Gene Expression Changes in HCC Cells Treated with a BRD4 Inhibitor.